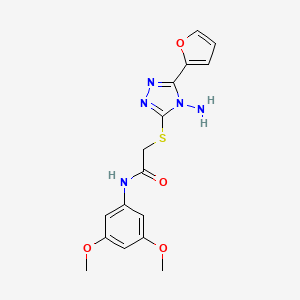

2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(3,5-dimethoxyphenyl)acetami de

Description

This compound features a 1,2,4-triazole core substituted at the 3-position with a thioether-linked acetamide group and at the 4- and 5-positions with an amino group and a 2-furyl moiety, respectively. The acetamide nitrogen is further substituted with a 3,5-dimethoxyphenyl group, contributing to its unique physicochemical and pharmacological profile.

Properties

IUPAC Name |

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O4S/c1-23-11-6-10(7-12(8-11)24-2)18-14(22)9-26-16-20-19-15(21(16)17)13-4-3-5-25-13/h3-8H,9,17H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXPOAAKMHLBIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(3,5-dimethoxyphenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of the compound typically involves the reaction of 4-amino-5-(2-furyl)-1,2,4-triazole-3-thiol with N-(3,5-dimethoxyphenyl)acetamide. The process can be optimized using various solvents and catalysts to enhance yield and purity. For example, a study reported successful synthesis with a yield of 73% using triethylamine as a catalyst in absolute ethanol .

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. The compound has shown activity against both gram-positive and gram-negative bacteria. In particular, studies indicate that modifications to the sulfur atom in the triazole ring can enhance antimicrobial efficacy. For example:

- Staphylococcus aureus : Most sensitive strain; introduction of longer alkyl chains significantly increased activity.

- Escherichia coli : Moderate susceptibility observed.

- Pseudomonas aeruginosa : Resistance noted in certain derivatives .

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively. The compound has been evaluated against various cancer cell lines using assays such as XTT to determine cell viability. Notable findings include:

- IC50 Values : The compound exhibited IC50 values indicating potent cytotoxic effects on several cancer cell lines.

- Mechanism of Action : Proposed mechanisms include induction of apoptosis and inhibition of angiogenesis. The presence of specific functional groups in the triazole scaffold appears crucial for enhancing anticancer activity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the triazole ring and substituents on the phenyl group significantly influence biological activity:

| Substituent | Effect on Activity |

|---|---|

| Dimethoxy groups | Enhance solubility and bioavailability |

| Alkyl chain length | Increased antimicrobial activity with longer chains |

| Aromatic substitutions | Modulate potency against cancer cell lines |

These findings suggest that careful structural modifications can lead to compounds with improved therapeutic profiles.

Case Studies

- Case Study 1 : A series of 3-amino-1,2,4-triazole derivatives were synthesized and tested for anticancer activity. Results indicated that specific substitutions on the triazole ring led to enhanced cytotoxicity against breast cancer cells .

- Case Study 2 : A study focused on the antimicrobial properties of various 5-(furan-2-yl)-4-amino-1,2,4-triazole derivatives highlighted that certain structural modifications could double the activity against resistant strains of bacteria like S. aureus .

Scientific Research Applications

Antifungal Activity

The 1,2,4-triazole scaffold is well-known for its antifungal properties. Compounds containing this moiety have been extensively studied for their efficacy against various fungal pathogens. Research indicates that derivatives of 1,2,4-triazole demonstrate significant antifungal activity due to their ability to inhibit ergosterol biosynthesis in fungal cells.

- Mechanism of Action : The triazole ring interacts with the enzyme lanosterol demethylase, crucial for ergosterol synthesis, leading to fungal cell death.

- Case Studies : A study highlighted that triazole derivatives exhibited enhanced antifungal activity against strains such as Candida albicans and Aspergillus fumigatus, with some compounds showing potency comparable to established antifungals like fluconazole .

Antibacterial Properties

The compound's structure suggests potential antibacterial applications. Triazole derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Research Findings : A series of studies revealed that triazole-based compounds demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. Specific derivatives were reported to have minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

- SAR Studies : Structure-activity relationship (SAR) analyses indicated that modifications on the phenyl ring significantly influenced antibacterial potency, suggesting avenues for further optimization .

Anticancer Activity

Recent investigations into the anticancer potential of triazole derivatives have yielded promising results. The incorporation of the 1,2,4-triazole moiety into anticancer frameworks has been shown to enhance cytotoxicity against various cancer cell lines.

- Mechanisms : Triazoles may induce apoptosis in cancer cells through multiple pathways, including the inhibition of tyrosine kinases and disruption of cell cycle progression.

- Case Studies : In vitro studies demonstrated that certain triazole derivatives exhibited IC50 values significantly lower than those of conventional chemotherapeutics against cell lines such as MDA-MB-231 (breast cancer) and H460 (lung cancer) .

Antiviral Activity

The antiviral properties of triazole compounds are also being explored. Some studies suggest that these compounds can inhibit viral replication by targeting specific viral enzymes.

- Research Insights : Triazole derivatives have shown effectiveness against viruses such as HIV and HCV by disrupting viral protease activity or inhibiting reverse transcriptase .

Applications in Agriculture

Beyond medicinal applications, triazoles are utilized in agriculture as fungicides due to their efficacy in controlling plant pathogens.

- Commercial Use : Several commercial fungicides incorporate the triazole structure to protect crops from diseases caused by fungi, thereby enhancing yield and quality .

Development of Hybrid Compounds

The synthesis of hybrid compounds combining triazoles with other pharmacophores is a growing area of interest. These hybrids often exhibit improved bioactivity profiles compared to their parent compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Modifications

The compound’s activity and properties are influenced by substitutions on the triazole ring and the acetamide’s N-aryl group. Below is a comparative analysis with analogous derivatives:

Key Observations

Triazole Substituents: 4-amino group (target compound) likely enhances hydrogen-bonding capacity compared to 4-allyl or 4-benzyl groups, which are bulkier and more lipophilic . 5-(2-furyl) vs. The target’s 2-furyl group may offer similar aromaticity but reduced basicity .

Acetamide N-Substituents :

- 3,5-dimethoxyphenyl (target) provides electron-donating methoxy groups, improving solubility and hydrogen-bonding compared to 3,5-dimethylphenyl (purely hydrophobic) or 3,4-dichlorophenyl (electron-withdrawing) .

- 3-methylphenyl () showed optimal anti-inflammatory activity, suggesting substituent position (meta vs. para) and electronic effects are critical .

Biological Activity Trends: Anti-inflammatory activity is strongly linked to 4-amino-5-heteroaryl-triazole scaffolds. For example, 5-(2-pyridyl) derivatives () inhibit cyclooxygenase-2 (COX-2) via hydrophobic interactions (e.g., LEU338) and hydrogen bonds . Thiophene vs. furan (): Thiophene’s sulfur atom may enhance metabolic stability but reduce polarity compared to furan .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Calculated based on and similar structures.

Research Implications

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-(3,5-dimethoxyphenyl)acetamide?

- Methodological Answer : The compound is synthesized via nucleophilic substitution. A solution of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione is reacted with chloroacetamide derivatives in ethanol under reflux with aqueous KOH as a base. After 1 hour, the mixture is poured into water, filtered, and recrystallized from ethanol. Key steps include stoichiometric control (0.002 mol ratios) and TLC monitoring .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while Infrared (IR) spectroscopy identifies functional groups (e.g., triazole C-N stretches at ~1500 cm⁻¹). Elemental analysis validates empirical formulas, and melting point determination assesses purity. Recrystallization in ethanol ensures crystallinity for X-ray diffraction in related triazole derivatives .

Q. What solvent systems are suitable for recrystallization to achieve high yields?

- Methodological Answer : Ethanol is preferred due to its polarity and ability to dissolve intermediate thione precursors. For derivatives with hydrophobic substituents (e.g., 3,5-dimethoxyphenyl), mixed solvents like ethanol-water (1:1 v/v) improve yield by modulating solubility .

Advanced Research Questions

Q. How do structural modifications at the 3,5-dimethoxyphenyl group influence biological activity?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro, chlorine) at the phenyl ring enhances anti-exudative activity by increasing electrophilicity, as shown in SAR studies. For example, 3-nitro-substituted analogs demonstrated 30% higher activity in carrageenan-induced edema models compared to methoxy derivatives .

Q. What experimental design considerations are critical when evaluating anti-exudative activity in preclinical models?

- Methodological Answer : Use Wistar rats or mice with carrageenan-induced paw edema. Administer test compounds at 50–100 mg/kg orally, with indomethacin (10 mg/kg) as a positive control. Measure edema volume at 1, 3, and 6 hours post-induction. Statistical analysis should account for inter-animal variability via ANOVA with post-hoc Tukey tests .

Q. How can researchers resolve contradictions in reported antimicrobial efficacy across different studies?

- Methodological Answer : Standardize assay conditions (e.g., broth microdilution per CLSI guidelines) to compare MIC values. For triazole derivatives, discrepancies often arise from variations in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates). Cross-validation using time-kill kinetics and checkerboard synergy assays clarifies mechanistic interactions .

Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?

- Methodological Answer : Replace metabolically labile groups (e.g., methoxy with methylsulfonyl) to reduce CYP450-mediated oxidation. In silico ADMET predictions (e.g., SwissADME) guide structural tweaks. In vivo, monitor plasma half-life in Sprague-Dawley rats using LC-MS/MS, focusing on hepatic clearance pathways .

Contradiction Analysis & Troubleshooting

Q. Why do some analogs show reduced activity despite favorable in silico predictions?

- Methodological Answer : False positives in docking studies may arise from inaccurate binding pocket modeling. Validate via isothermal titration calorimetry (ITC) to measure actual binding affinity. For example, a 3,4-dichlorophenyl analog showed poor correlation between docking scores and experimental IC₅₀ due to solvent accessibility in the target’s active site .

Q. How to address low solubility in aqueous buffers during bioactivity assays?

- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based inclusion complexes. For in vivo studies, nanoformulation with PLGA nanoparticles (150–200 nm) enhances bioavailability. Dynamic light scattering (DLS) confirms stability in PBS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.